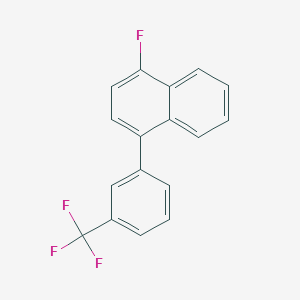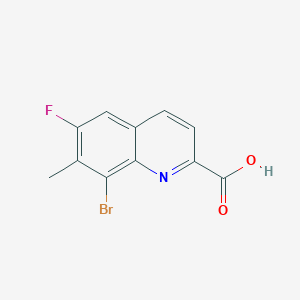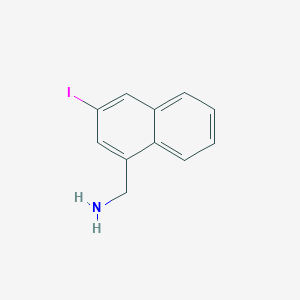![molecular formula C12H14BrN3O B11838754 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[45]dec-3-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can be achieved through a multicomponent reaction involving thermal and microwave activation. A common method involves the reaction of 3-bromobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate under specific conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromophenyl)-1,2,4-oxadiazole: Shares a similar bromophenyl group but differs in the heterocyclic structure.
3-(3-Bromophenyl)-1,2,4-triazine: Another compound with a bromophenyl group but with a different ring system.
Uniqueness
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a structure is advantageous, such as in the design of new materials or drugs.
Eigenschaften
Molekularformel |
C12H14BrN3O |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H14BrN3O/c13-10-3-1-2-9(8-10)11-15-12(17-16-11)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16) |
InChI-Schlüssel |
RFNRBWULCBSZGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12N=C(NO2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)




![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)


![Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate](/img/structure/B11838712.png)


![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)


